2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(prop-2-ynoxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-11-22-13-14-7-9-20(10-8-14)18(21)12-16-15-5-3-4-6-17(15)23-19-16/h1,3-6,14H,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMPRCSFPVSWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCN(CC1)C(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, classified as an isoxazole derivative, exhibits a variety of pharmacological properties, including anti-inflammatory and analgesic effects. The following sections will detail its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.369 g/mol. Its structure features a benzo[d]isoxazole ring connected to a piperidine ring via an ethanone linker, with a propynyl ether group enhancing its complexity .
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 312.369 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound involves several critical steps, often requiring specific reaction conditions such as controlled temperature and the use of solvents like dimethyl sulfoxide or ethanol. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure product purity .
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities:
Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may be attributed to the structural characteristics of the isoxazole and piperidine rings .
Analgesic Activity : Some derivatives have been tested for analgesic effects using models such as the acetic acid-induced writhing test in mice, indicating central and peripheral analgesic activity .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their mechanisms:
- Antipsychotic Potential : A study on similar piperidine derivatives demonstrated significant antipsychotic activity through receptor binding assays, suggesting that modifications in structure can lead to enhanced therapeutic profiles .
- Cytotoxicity Studies : Research evaluating cytotoxic effects on cancer cell lines has indicated that certain isoxazole derivatives exhibit selective toxicity, making them candidates for further development in cancer therapy .
- Mechanistic Insights : Investigations into the mechanisms of action have revealed that these compounds may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for their pharmacological effects .
Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Anti-inflammatory | Potential effects observed in vitro |
| Analgesic | Positive results in animal models |
| Antipsychotic | Significant receptor binding affinity |
| Cytotoxicity | Selective toxicity against cancer cells |
Scientific Research Applications
Chemical Profile
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.369 g/mol
- CAS Number : 1251692-09-7
- Purity : Typically around 95% .
Biological Activities
This compound exhibits a range of pharmacological activities, including:
- Anti-inflammatory Effects : Research indicates that derivatives of isoxazole compounds can exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .
- Analgesic Properties : The compound has shown potential in pain management through modulation of pain pathways, making it a candidate for further development in analgesics .
- CNS Activity : There is evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
Chemical Reactions Analysis
Reactivity of the Benzo[d]isoxazole Moiety
The benzo[d]isoxazole ring is electron-deficient due to the adjacent oxygen and nitrogen atoms, making it susceptible to nucleophilic and electrophilic reactions.
Piperidine-Ethanone Scaffold
The piperidine nitrogen and ketone group offer distinct reactivity:
-
Ketone Reduction :
The ethanone group can be reduced to a secondary alcohol using NaBH or LiAlH, forming 2-(benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanol . -
Piperidine Alkylation/Quaternization :
The tertiary amine in the piperidine ring reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This modification alters solubility and bioavailability .
Propargyloxy (Prop-2-yn-1-yloxy) Group
The terminal alkyne in the propargyloxy moiety enables click chemistry and metal-catalyzed cross-couplings:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
Reacts with azides to form 1,2,3-triazoles under mild conditions (e.g., CuSO, sodium ascorbate). This is a key strategy for bioconjugation or polymer synthesis . -
Hydroamination :
Silver acetate catalyzes the addition of amines to the alkyne, forming indolin-3-ol derivatives (observed in prop-2-yn-1-ylbenzene analogs) .
Multicomponent Reactions
The piperidine nitrogen and ketone may participate in Groebke-Blackburn-Bienaymé (GBBR) reactions, forming imidazo[1,2-a]pyridines when reacted with aldehydes and isonitriles .
Catalytic Cross-Couplings
Palladium catalysts (e.g., Pd(dba)) facilitate:
-
Sonogashira Coupling : If halogenated derivatives are synthesized, the alkyne can couple with aryl halides .
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Buchwald-Hartwig Amination : Piperidine nitrogen could arylylate electron-deficient aryl halides .
Key Reaction Pathways and Products
Research Insights
-
Biological Relevance : Piperidine-ethanone derivatives are common in CNS-targeting pharmaceuticals (e.g., antipsychotics), suggesting potential bioactivity for this compound .
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Synthetic Challenges : Steric hindrance from the benzo[d]isoxazole and piperidine may slow reaction kinetics, necessitating optimized conditions (e.g., elevated temperatures) .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzoisoxazole-Piperidine Derivatives
Iloperidone Intermediate ()
- Structure: 1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone.
- Key Features : Fluorinated benzoisoxazole, methoxyphenyl group, and propoxy linker.
- Synthesis : N-oxidation followed by crystallization in n-hexane (85% yield, 98.7% HPLC purity).
- Mass Spectrometry : m/z 443 (M + H)+.
- Application : Intermediate in antipsychotic drug synthesis .
Comparison :
- The target compound lacks fluorination and methoxyphenyl groups but introduces a propargyloxymethyl substituent. This modification may enhance lipophilicity and metabolic stability compared to Iloperidone’s intermediate.
Antimicrobial Precursor ()
- Structure : 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenyl thiosemicarbazide.
- Key Features : Chlorophenyl and thiosemicarbazide substituents.
- Activity : Moderate antimicrobial effects against Bacillus subtilis and Escherichia coli.
- Synthesis : Hydrazide formation via hydrazine hydrate reflux .
Comparison :
Piperidine-Linked Heterocycles with Varied Cores
Benzothiazole-Piperazine Derivatives ()
- Examples :
- 5i : Incorporates diphenyltriazole-thioether; m/z 593.17 (EI-MS), anticancer activity.
- 5j : Benzothiazole-thioether; m/z 507.10, moderate cytotoxicity.
- Structural Divergence : Benzothiazole instead of benzoisoxazole; piperazine vs. piperidine.
- Analytical Data : Elemental analysis (C, H, N) aligns with theoretical values (e.g., 5j: 54.42% C calc. vs. 54.31% obs.) .
Comparison :
- The ethanone linker in the target compound contrasts with the triazole-thioether spacers in these derivatives, which may influence solubility and binding kinetics.
Patent-Based Piperidine Compounds ()
- EP 1 808 168 B1: Features benzoisoxazol-3-yl-methanone linked to pyrimidinyl-piperidine, with methanesulfonyl groups.
Comparison :
Tabulated Comparative Analysis
Table 1: Structural and Analytical Comparison
Discussion of Key Differences and Implications
- Biological Activity : While benzoisoxazole-piperidine analogs show antipsychotic and antimicrobial effects, benzothiazole-piperazine derivatives exhibit anticancer activity, underscoring the impact of core heterocycle choice .
- Synthetic Accessibility : Crystallization () offers high purity, whereas multi-step heterocycle formations () may complicate scalability.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone?
The synthesis of this compound involves coupling a benzoisoxazole moiety to a functionalized piperidine scaffold. Key steps include:
- Piperidine Functionalization : Introduce the propargyloxymethyl group via nucleophilic substitution or Mitsunobu reactions, as seen in similar piperidine derivatives .
- Ethanone Linkage : Use a Friedel-Crafts acylation or amide coupling to attach the benzoisoxazole ring to the piperidine core. highlights the use of benzoylpiperidine derivatives synthesized via coupling aromatic acids with piperidine intermediates, yielding 8–78% depending on substituents .
- Protecting Groups : Protect reactive sites (e.g., propargyl ethers) during synthesis to prevent side reactions, as described in for benzoxazolone derivatives .
Critical Parameters : Solvent choice (e.g., DMF or THF), temperature control, and catalysts (e.g., Pd for propargyl couplings) significantly impact yield.
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
- HPLC : Assess purity using reversed-phase chromatography with UV detection (e.g., 254 nm), as demonstrated for structurally related benzoylpiperidine derivatives (retention times: 11–12 min; peak area >97%) .
- NMR Spectroscopy : Confirm structural integrity via - and -NMR. and provide benchmarks for piperidine (δ ~2.5–3.5 ppm) and benzoisoxazole (δ ~7–8 ppm) proton signals .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error, as shown in for bivalent benzoxazolones .
- Elemental Analysis : Cross-check C/H/N ratios to detect impurities. For example, reports a 0.3–0.5% deviation between calculated and observed values .
Advanced: How can low reaction yields in similar piperidine-based syntheses be optimized?
Low yields (e.g., 8–12% in ) often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity or switch to dichloromethane for sterically hindered intermediates .
- Catalyst Screening : Employ Pd-mediated cross-coupling for propargyl groups or Grubbs catalysts for alkene metathesis (if applicable) .
- Temperature Gradients : Perform reactions under reflux (e.g., 80°C for THF) to accelerate kinetics, followed by gradual cooling to minimize degradation .
Case Study : In , adjusting the solvent system increased the yield of a fluorinated derivative from 12% to 78% .
Advanced: What experimental designs mitigate degradation of labile functional groups (e.g., propargyl ethers) during prolonged studies?
-
Stabilization Techniques :
- Cooling Systems : Maintain samples at 4°C during storage or use continuous cooling during HSI data collection to slow organic degradation, as noted in .
- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of propargyl groups.
- Light Protection : Shield light-sensitive groups (e.g., benzisoxazole) using amber glassware.
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Degradation Monitoring : Use LC-MS to track decomposition products over time. For example, observed matrix changes in wastewater after 9 hours due to organic degradation .
Advanced: How should researchers resolve discrepancies between theoretical and experimental elemental analysis data?
Discrepancies (e.g., C: 72.04% observed vs. 72.85% calculated in ) often indicate residual solvents or incomplete purification. Solutions include:
- Purification Refinement : Use column chromatography with gradient elution (e.g., hexane/EtOAc) or recrystallization to remove impurities .
- Cross-Validation : Pair elemental analysis with complementary techniques like -NMR integration or HRMS to verify purity .
- Thermogravimetric Analysis (TGA) : Quantify volatile residues (e.g., solvents) contributing to mass deviations .
Advanced: What strategies validate the biological activity of this compound in target engagement assays?
While direct biological data is unavailable, analogous compounds (e.g., benzoxazolones in ) suggest:
- Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET to measure binding to kinases like PI3K or EGFR .
- Cellular Uptake Studies : Employ radiolabeling (e.g., ) or fluorescent tagging to assess permeability across blood-brain barrier models, given the piperidine scaffold’s CNS tropism .
- Metabolic Stability : Test liver microsome half-life (e.g., human/rat) to predict in vivo viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
